molecular formula C9H4F3N3 B13049969 7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile

7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13049969
M. Wt: 211.14 g/mol
InChI Key: RANKRBKJKHLEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with 2,2,2-trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs due to its unique structural features and biological activity.

    Materials Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and other optical applications.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-D]pyrimidine: Another related compound with different ring fusion.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A more complex fused ring system.

Uniqueness

7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)8-3-1-2-7-6(4-13)5-14-15(7)8/h1-3,5H

InChI Key

RANKRBKJKHLEQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.